4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine
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Overview
Description
4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine is an organic compound with the molecular formula C14H20BrNO2. It belongs to the class of morpholine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a brominated phenoxy group attached to a morpholine ring via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine typically involves the following steps:
Bromination: The starting material, 2-bromo-4-methylphenol, is prepared by brominating 4-methylphenol using bromine in the presence of a suitable catalyst.
Etherification: The brominated phenol is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large quantities of bromine and 4-methylphenol.
Continuous etherification: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Products include azides, thiols, or amines.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the dehalogenated compound.
Scientific Research Applications
4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It inhibits specific enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-bromo-2-methylphenoxy)propyl]morpholine
- 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
- 4-[3-(2-bromo-4-ethylphenoxy)propyl]morpholine
Uniqueness
4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine is unique due to its specific brominated phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-12-3-4-14(13(15)11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJULFVGKKVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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